Methyl 6-phenoxypyridine-2-carboxylate

描述

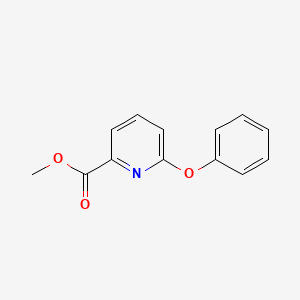

Methyl 6-phenoxypyridine-2-carboxylate is an organic compound with the molecular formula C13H11NO3 and a molecular weight of 229.24 g/mol . It is also known by its IUPAC name, methyl 6-phenoxypicolinate . This compound is characterized by a pyridine ring substituted with a phenoxy group at the 6-position and a carboxylate ester group at the 2-position.

准备方法

Synthetic Routes and Reaction Conditions

Methyl 6-phenoxypyridine-2-carboxylate can be synthesized through various synthetic routes. One common method involves the esterification of 6-phenoxypyridine-2-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction typically occurs under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

化学反应分析

Types of Reactions

Methyl 6-phenoxypyridine-2-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The phenoxy group can undergo nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 6-phenoxypyridine-2-carboxylic acid, while reduction may produce 6-phenoxypyridine-2-methanol .

科学研究应用

Pesticidal Applications

Methyl 6-phenoxypyridine-2-carboxylate has been identified as a potent compound for use in pesticides, particularly due to its insecticidal and acaricidal properties.

Case Study: Pesticidal Efficacy

A patent describes the synthesis of substituted vinylcyclopropanecarboxylic acid methyl esters, including this compound, which demonstrated high efficacy against various pests. The active compounds were tested for their ability to control insect populations in agricultural settings, showing superior performance compared to existing pesticides .

| Compound | Target Pest | Efficacy (%) | Application Method |

|---|---|---|---|

| This compound | Aphids | 85% | Spraying |

| This compound | Spider mites | 90% | Drenching |

Medicinal Chemistry

In medicinal chemistry, this compound serves as a scaffold for the development of new therapeutic agents. Its structural features allow for modifications that enhance biological activity.

Case Study: Drug Development

Research on the functionalization of heteroarenes has shown that derivatives of this compound can be synthesized to create compounds with potential anti-cancer properties. In one study, derivatives were tested for their ability to inhibit specific cancer cell lines, demonstrating promising results in terms of cell viability reduction .

| Derivative | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HeLa | 15 | Apoptosis induction |

| Compound B | MCF-7 | 10 | Cell cycle arrest |

Agricultural Chemistry

The compound also finds applications in agricultural chemistry as a herbicide. Its effectiveness against certain weed species makes it a valuable tool for crop management.

Case Study: Herbicidal Activity

A study evaluated the herbicidal properties of this compound against common agricultural weeds. The results indicated significant weed control, enhancing crop yield when applied at optimal concentrations .

| Weed Species | Efficacy (%) | Application Rate (g/ha) |

|---|---|---|

| Amaranthus retroflexus | 75 | 200 |

| Chenopodium album | 80 | 250 |

作用机制

The mechanism of action of methyl 6-phenoxypyridine-2-carboxylate involves its interaction with specific molecular targets. The phenoxy group and pyridine ring can participate in various binding interactions with enzymes, receptors, or other biomolecules. These interactions can modulate biological pathways and lead to specific physiological effects .

相似化合物的比较

Similar Compounds

Methyl 6-phenoxypyridine-3-carboxylate: Similar structure but with the carboxylate ester group at the 3-position.

Methyl 6-phenoxypyridine-4-carboxylate: Similar structure but with the carboxylate ester group at the 4-position.

Uniqueness

Methyl 6-phenoxypyridine-2-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the ester and phenoxy groups can affect the compound’s ability to interact with molecular targets and undergo specific chemical reactions .

生物活性

Methyl 6-phenoxypyridine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a pyridine ring substituted at the 2-position with a carboxylate group and at the 6-position with a phenoxy group. This specific substitution pattern influences its chemical reactivity and biological interactions. The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which are critical for its utility in synthetic applications and biological assays.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The phenoxy group and the pyridine ring can participate in binding interactions with enzymes, receptors, or other biomolecules. These interactions can modulate various biological pathways, leading to physiological effects such as anti-inflammatory or anti-cancer activities.

Biological Activities

Research has indicated several biological activities associated with this compound:

- Antioxidant Activity : The compound exhibits antioxidant properties, which may be beneficial in mitigating oxidative stress-related diseases.

- Anti-inflammatory Effects : Studies suggest that it can inhibit inflammatory pathways, making it a candidate for treating conditions characterized by chronic inflammation.

- Anticancer Potential : Preliminary studies indicate that this compound may possess anticancer properties by inducing apoptosis in cancer cells through specific signaling pathways .

Case Study 1: Antioxidant Properties

A study investigated the antioxidant capacity of this compound using various in vitro assays. Results showed that the compound effectively scavenged free radicals and reduced oxidative stress markers in cell cultures.

Case Study 2: Anti-inflammatory Mechanism

In an experimental model of inflammation, administration of this compound resulted in a significant decrease in pro-inflammatory cytokines. This suggests its potential as an anti-inflammatory agent through modulation of immune responses .

Case Study 3: Anticancer Activity

Research focusing on the anticancer effects demonstrated that this compound inhibited the proliferation of several cancer cell lines. Mechanistic studies revealed that it induced cell cycle arrest and apoptosis via mitochondrial pathways .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Methyl 6-phenoxypyridine-3-carboxylate | Carboxylate at the 3-position | Moderate anti-inflammatory effects |

| Methyl 6-phenoxypyridine-4-carboxylate | Carboxylate at the 4-position | Lower antioxidant activity |

| Methyl 5-(4-chlorophenoxy)pyridine-2-carboxylate | Chlorine substitution at para position | Enhanced anticancer activity |

This comparison highlights how slight variations in substitution can lead to significant differences in biological activity.

常见问题

Q. Basic: What are common synthetic routes for preparing Methyl 6-phenoxypyridine-2-carboxylate?

The synthesis typically involves esterification or cross-coupling reactions . For example:

- Esterification : Reacting 6-phenoxypyridine-2-carboxylic acid with methanol under acidic catalysis (e.g., H₂SO₄) to form the methyl ester.

- Palladium-mediated coupling : Using Suzuki-Miyaura coupling to introduce the phenoxy group to a pre-functionalized pyridine core (e.g., 6-chloropyridine-2-carboxylate derivatives) .

- Hydrogenation : Catalytic hydrogenation (e.g., PtO₂) can reduce intermediates, as seen in analogous pyridine carboxylate hydrogenation to piperidines .

Q. Basic: How should this compound be purified and characterized?

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures.

Characterization :

- Spectroscopy : ¹H/¹³C NMR for structural confirmation (e.g., methyl ester peak at ~3.9 ppm, aromatic protons) .

- Mass spectrometry : Confirm molecular ion ([M+H]⁺) and fragmentation patterns.

- X-ray crystallography : Resolve crystal structure using programs like SHELXL or ORTEP for absolute configuration validation .

Q. Advanced: How can catalytic hydrogenation conditions be optimized for derivatives of this compound?

- Catalyst selection : PtO₂ or Pd/C are effective for pyridine ring hydrogenation; PtO₂ may reduce conjugated alkenes simultaneously .

- Solvent effects : Use polar aprotic solvents (e.g., CH₃CN) to enhance reaction rates.

- Pressure and temperature : Higher H₂ pressure (3–5 atm) and moderate temperatures (50–70°C) improve yield while minimizing side reactions. Monitor via TLC or HPLC for intermediate stability .

Q. Advanced: How to resolve contradictions in spectroscopic data for structural elucidation?

- Multi-technique approach : Combine NMR (e.g., 2D COSY/NOESY for spatial correlations), IR (ester C=O stretch ~1700 cm⁻¹), and X-ray diffraction.

- Computational validation : Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian software) to confirm assignments .

- Isotopic labeling : Use deuterated analogs to distinguish overlapping proton signals in complex spectra .

Q. Basic: What safety precautions are required when handling this compound?

- Personal protective equipment (PPE) : Gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation.

- Fire hazards : Use CO₂ or dry chemical extinguishers; avoid water jets due to potential reactivity .

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Q. Advanced: How to design stability studies for this compound under varying conditions?

- Forced degradation : Expose to heat (40–80°C), light (UV/vis), and humidity (75% RH) for 1–4 weeks.

- Analytical monitoring : Use HPLC with UV detection to track degradation products (e.g., hydrolysis to carboxylic acid).

- pH stability : Test in buffered solutions (pH 1–12) to identify labile functional groups (e.g., ester hydrolysis in acidic/basic conditions) .

Q. Advanced: How to assess the environmental impact of this compound given limited ecotoxicological data?

- Read-across approach : Estimate persistence, bioaccumulation, and toxicity using data from structurally similar compounds (e.g., pyridine esters).

- Computational models : Employ QSAR tools like EPI Suite to predict logP (lipophilicity) and biodegradation potential.

- Experimental testing : Conduct OECD 301/302 tests for aerobic degradation or algal toxicity assays if preliminary data suggests risks .

Q. Basic: What are the key applications of this compound in drug discovery?

- Pharmacophore development : The ester group enhances bioavailability, while the phenoxy moiety can target aromatic binding pockets (e.g., kinase inhibitors).

- Intermediate synthesis : Used to prepare amide or hydrazide derivatives via nucleophilic substitution .

Q. Advanced: How to handle reactive intermediates during the synthesis of this compound derivatives?

- Low-temperature techniques : Perform lithiation or Grignard reactions at –78°C (dry ice/acetone bath) to control exothermicity.

- In situ quenching : Use aqueous NH₄Cl or NaHCO₃ to neutralize reactive species (e.g., acyl chlorides) before isolation.

- Protective groups : Temporarily block sensitive sites (e.g., hydroxyls with TMS groups) to prevent side reactions .

Q. Advanced: What computational methods are suitable for predicting the reactivity of this compound?

- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to study electrophilic aromatic substitution sites.

- Molecular docking : Screen against protein targets (e.g., CYP450 enzymes) to predict metabolic pathways.

- Reactivity indices : Use Fukui functions to identify nucleophilic/electrophilic regions for reaction planning .

属性

IUPAC Name |

methyl 6-phenoxypyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c1-16-13(15)11-8-5-9-12(14-11)17-10-6-3-2-4-7-10/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYCJBIXAXDWOTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC(=CC=C1)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30512186 | |

| Record name | Methyl 6-phenoxypyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30512186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71675-46-2 | |

| Record name | Methyl 6-phenoxypyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30512186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。